

Application Notes & Protocols: Formulation of Dexrabeprazole Sodium into Sustained-Release Capsules

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Compound of Interest

Compound Name: *Dexrabeprazole sodium*

Cat. No.: *B190233*

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Introduction

Dexrabeprazole, the R-enantiomer of rabeprazole, is a proton pump inhibitor (PPI) that effectively suppresses gastric acid secretion. Its mechanism of action involves the irreversible inhibition of the gastric H⁺/K⁺ ATPase (proton pump) in parietal cells. Due to its efficacy in treating acid-related disorders such as gastroesophageal reflux disease (GERD) and peptic ulcers, there is significant interest in developing sustained-release formulations to prolong its therapeutic effect, improve patient compliance, and potentially reduce side effects.

These application notes provide a comprehensive overview and detailed protocols for the formulation of **dexrabeprazole sodium** into sustained-release capsules. The focus is on the development of enteric-coated pellets designed for delayed and sustained release, ensuring the stability of the acid-labile drug and its targeted delivery to the small intestine.

Part 1: Pre-formulation Studies

Drug-Excipient Compatibility Studies

Objective: To evaluate the compatibility of **dexrabeprazole sodium** with various excipients to ensure the stability and integrity of the final formulation.

Protocol:

- Excipient Selection: Select potential excipients based on their functional roles, such as diluents, binders, disintegrants, lubricants, and coating polymers.
- Sample Preparation: Prepare binary mixtures of **dexrabeprazole sodium** and each excipient in a 1:1 ratio.
- Stress Conditions: Store the binary mixtures under accelerated stability conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH) for a specified period (e.g., 4 weeks).
- Analysis: At predetermined time points (e.g., initial, 1, 2, and 4 weeks), analyze the samples for any physical changes (color, odor, appearance) and chemical degradation using techniques such as Differential Scanning Calorimetry (DSC) and High-Performance Liquid Chromatography (HPLC).
- Evaluation: Compare the analytical data of the stressed samples with those of the pure drug and excipients stored under the same conditions. Any significant interaction or degradation indicates incompatibility.

Table 1: Drug-Excipient Compatibility Study Results

Excipient	Ratio (Drug:Excip- ient)	Initial Appearance	Appearance		HPLC Assay (%)	Remarks
			after 4 Weeks at 40°C/75% RH			
Microcrystalli- ne Cellulose	1:1	White powder	White powder	99.5		Compatible
Lactose Monohydrate	1:1	White powder	Slight yellowing	95.2		Potential Interaction
HPMC K100M	1:1	White powder	White powder	99.8		Compatible
Magnesium Stearate	1:1	White powder	White powder	99.6		Compatible
Eudragit L100-55	1:1	White powder	White powder	99.7		Compatible

Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Part 2: Formulation Development

Preparation of Dexrabeprazole Sodium Sustained-Release Pellets

Objective: To formulate enteric-coated pellets of **dexrabeprazole sodium** for sustained release.

Protocol:

- Core Pellet Preparation (Drug Loading):
 - Prepare a drug suspension containing **dexrabeprazole sodium**, a binder (e.g., HPMC E5), and an alkalizing agent (e.g., magnesium oxide) in a suitable solvent system (e.g., purified water and isopropyl alcohol).

- Load inert sugar spheres (non-pareil seeds) into a fluid bed coater.
- Spray the drug suspension onto the sugar spheres under controlled conditions of temperature, spray rate, and atomization pressure to achieve a uniform drug layer.
- Dry the drug-loaded pellets in the fluid bed coater.
- Seal Coating:
 - Prepare a seal coating solution using a protective polymer like HPMC.
 - Apply the seal coat onto the drug-loaded pellets using the fluid bed coater to separate the drug layer from the acidic enteric coat.
 - Dry the seal-coated pellets.
- Enteric Coating:
 - Prepare the enteric coating suspension using an enteric polymer such as Eudragit L100-55, a plasticizer (e.g., triethyl citrate), and an anti-tacking agent (e.g., talc) in a suitable solvent.
 - Apply the enteric coat onto the seal-coated pellets in the fluid bed coater until the desired weight gain is achieved.
 - Cure the enteric-coated pellets at an elevated temperature to ensure proper film formation.
- Encapsulation:
 - Fill the final enteric-coated pellets into hard gelatin capsules of a suitable size based on the target dose.

Table 2: Example Formulation of **Dexrabeprazole Sodium** Sustained-Release Pellets

Component	Function	Quantity per Capsule (mg)
Core Pellets		
Dexrabeprazole Sodium	Active Pharmaceutical Ingredient	10
Sugar Spheres	Inert Core	80
HPMC E5	Binder	5
Magnesium Oxide	Alkalizer/Stabilizer	10
Seal Coat		
HPMC E5	Protective Polymer	8
Enteric Coat		
Eudragit L100-55	Enteric Polymer	25
Triethyl Citrate	Plasticizer	2.5
Talc	Anti-tacking Agent	5
Total Pellet Weight		145.5

Note: This is an example formulation and may require optimization.

Part 3: Evaluation of Sustained-Release Capsules In-Vitro Dissolution Studies

Objective: To evaluate the drug release profile of the formulated capsules under simulated gastrointestinal conditions.

Protocol:

- Apparatus: USP Dissolution Apparatus 2 (Paddle).
- Media:
 - Acid Stage: 750 mL of 0.1 N HCl for 2 hours.

- Buffer Stage: Add 250 mL of 0.2 M tribasic sodium phosphate to the acid medium and adjust the pH to 6.8. Continue dissolution for up to 12 hours.
- Test Conditions:
 - Temperature: 37°C ± 0.5°C.
 - Paddle Speed: 100 RPM.
- Sampling: Withdraw samples at predetermined time intervals (e.g., 1, 2 hours in acid; 3, 4, 6, 8, 10, 12 hours in buffer).
- Analysis: Analyze the drug content in the collected samples using a validated HPLC method.

Table 3: In-Vitro Dissolution Profile of **Dexrabeprazole Sodium** Sustained-Release Capsules

Time (hours)	Dissolution Medium	Cumulative % Drug Release
1	0.1 N HCl	< 5%
2	0.1 N HCl	< 10%
3	pH 6.8 Phosphate Buffer	25%
4	pH 6.8 Phosphate Buffer	45%
6	pH 6.8 Phosphate Buffer	65%
8	pH 6.8 Phosphate Buffer	80%
10	pH 6.8 Phosphate Buffer	90%
12	pH 6.8 Phosphate Buffer	> 95%

Note: The data presented in this table is for illustrative purposes and represents a desirable sustained-release profile.

In-Vivo Pharmacokinetic Studies in Beagle Dogs

Objective: To assess the in-vivo performance and pharmacokinetic profile of the sustained-release capsules.

Protocol:

- Subjects: Healthy beagle dogs.
- Study Design: A single-dose, two-way crossover study comparing the sustained-release formulation with an immediate-release reference product.
- Dosing: Administer a single oral dose of the test and reference formulations to the dogs after an overnight fast.
- Blood Sampling: Collect blood samples at predefined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) post-dosing.
- Plasma Analysis: Separate plasma from the blood samples and analyze for dexrabeprazole concentration using a validated LC-MS/MS method.
- Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using non-compartmental analysis.

Table 4: Pharmacokinetic Parameters of **Dexrabeprazole Sodium** Formulations in Beagle Dogs

Formulation	Cmax (ng/mL)	Tmax (hr)	AUC (0-t) (ng·hr/mL)
Immediate-Release	850 ± 150	1.5 ± 0.5	2500 ± 400
Sustained-Release	450 ± 100	4.0 ± 1.0	3200 ± 500

Note: This data is illustrative. The sustained-release formulation is expected to show a lower Cmax, a delayed Tmax, and a comparable or higher AUC compared to the immediate-release formulation.

Stability Studies

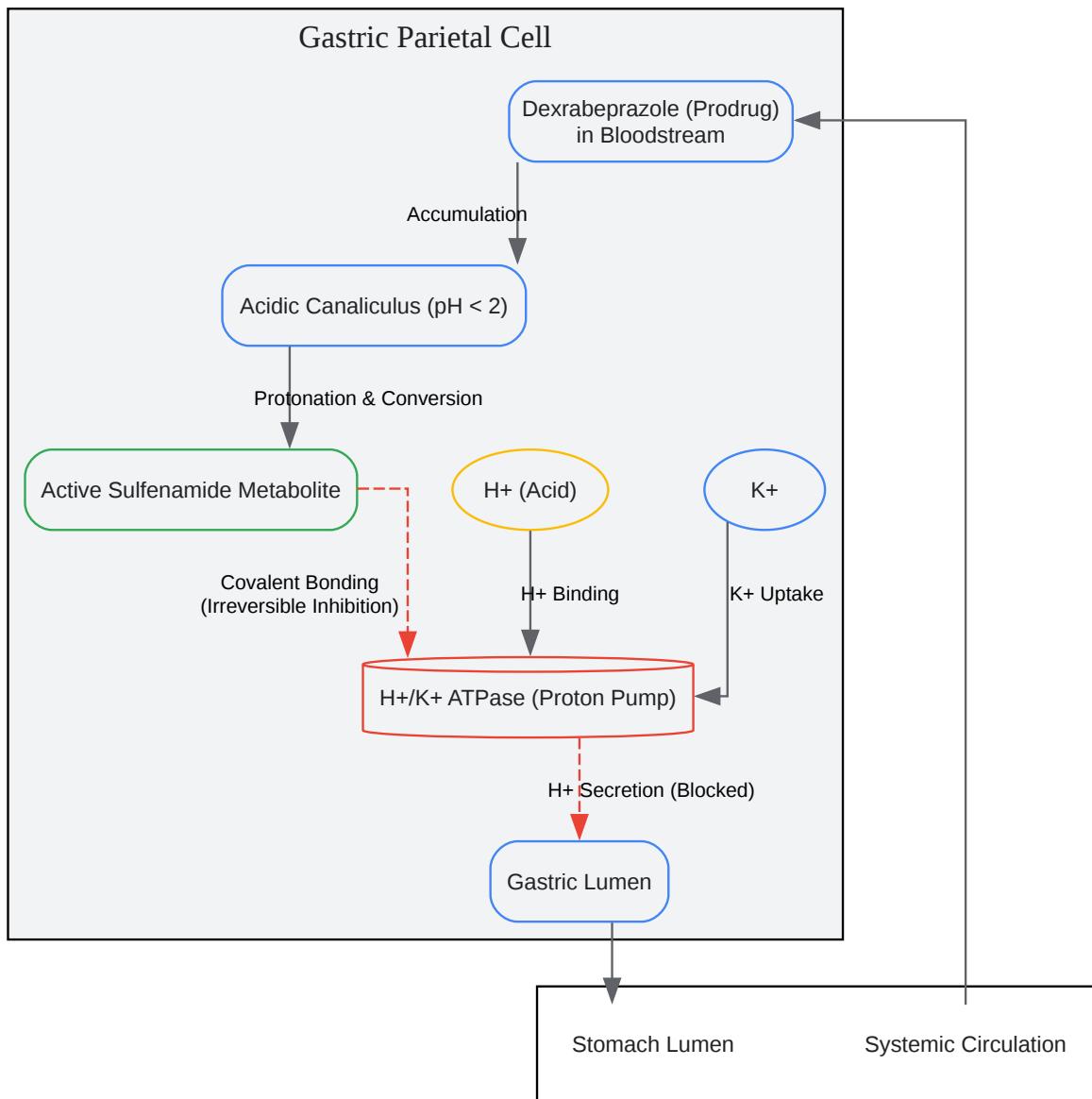
Objective: To determine the shelf-life and storage conditions for the sustained-release capsules.

Protocol:

- Storage Conditions: Store the final packaged capsules under accelerated ($40^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 75% RH $\pm 5\%$ RH) and long-term ($25^{\circ}\text{C} \pm 2^{\circ}\text{C}$ / 60% RH $\pm 5\%$ RH) stability conditions as per ICH guidelines.
- Testing Intervals: Test the samples at specified time points (e.g., 0, 1, 2, 3, and 6 months for accelerated; 0, 3, 6, 9, 12, 18, and 24 months for long-term).
- Evaluation Parameters: Evaluate the samples for physical appearance, drug content (assay), degradation products (related substances), and in-vitro dissolution profile.

Part 4: Visualizations

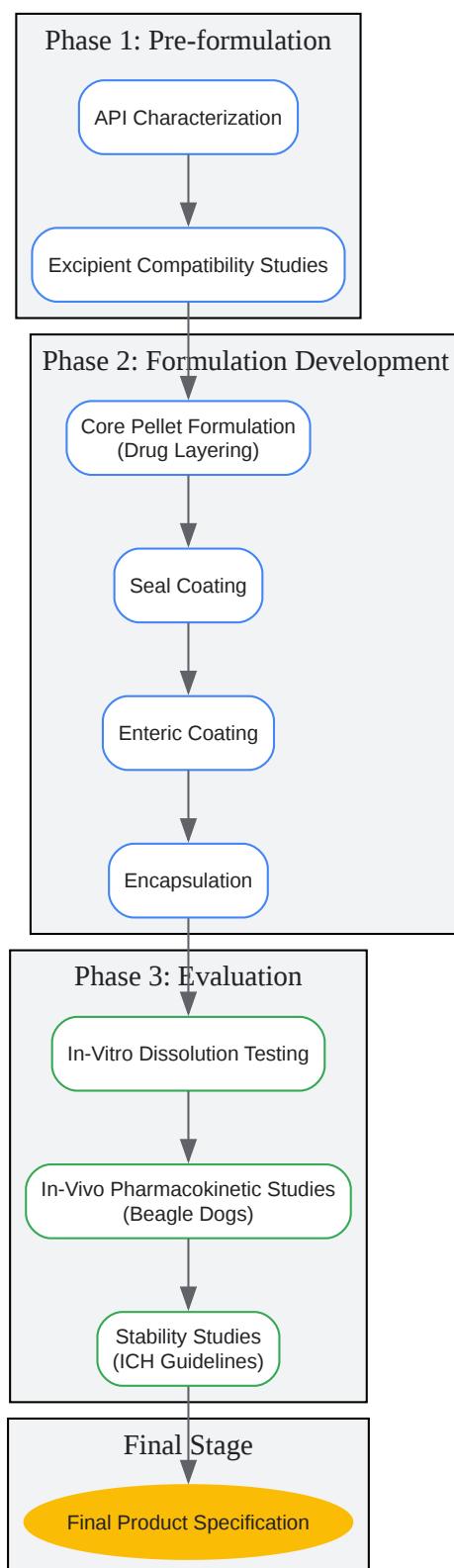
Mechanism of Action: H⁺/K⁺ ATPase Inhibition



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Caption: Dexrabeprazole's mechanism of action in a gastric parietal cell.

Experimental Workflow for Sustained-Release Capsule Development

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